3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-12-3-1-2-11(8-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-6-4-13(20)5-7-14/h1-10H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEORNNHWSBHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Group
- 3-Chloro vs. Trifluoromethyl: The compound N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide () replaces chlorine with a trifluoromethyl group. The -CF₃ group increases electron-withdrawing effects and lipophilicity (ClogP ≈ 3.8 vs. Chlorine’s moderate electronegativity may favor specific halogen bonding interactions absent in the trifluoromethyl analog .
- Sulfonamide Derivatives: Compounds 10a and 10b () feature sulfonamide linkers instead of benzamide. For example, 10a includes a thiazole ring, which introduces hydrogen-bonding capabilities and π-stacking interactions.
Core Modifications and Heterocyclic Additions
- Urea Derivatives: 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives () replace the benzamide with a urea group. Urea’s hydrogen-bond donor-acceptor pairs improve binding to ATP pockets in kinases, as seen in their anticancer activity against HeLa cells (IC₅₀: 0.8–2.1 µM). The benzamide in the target compound may offer steric advantages but reduced polarity .
- Pyrimidine vs. Quinazolinone Cores: describes quinazolinone-based surfactants (e.g., compound 14), which lack the pyrazole ring but retain the 4-oxo-pyrimidine motif. These compounds prioritize surfactant properties over biological activity, highlighting the pyrazolo[3,4-d]pyrimidinone core’s role in target engagement .
Fluorophenyl Substitutions
Hydroxyl and Alkyl Additions :
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () introduces a hydroxyl group and tert-butyl chain. The hydroxyl group enhances solubility via hydrogen bonding, while the bulky tert-butyl group may hinder target binding. The target compound’s unmodified 4-fluorophenyl group balances lipophilicity and steric effects .- Chlorophenyl vs. Fluorophenyl: 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide () substitutes the 4-fluorophenyl with a 3-chlorophenyl group.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes for 3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, and how can reaction conditions be fine-tuned to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by sequential functionalization. Key steps include:
- Core Synthesis : Cyclization of 5-aminopyrazole-4-carboxamide derivatives with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in DMF) .
- Functionalization : Introduction of the 4-fluorophenyl and 3-chlorobenzamide groups via nucleophilic substitution or coupling reactions.
Optimization Strategies : - Temperature : Heating at 100–110°C for 12–16 hours ensures complete cyclization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol or THF .
- Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃) improve coupling reactions for aryl group introduction .
Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 437.08) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?
Methodological Answer: SAR analysis involves systematic substitution at key positions:
- Pyrimidine Core : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition by increasing electrophilicity .
- 4-Fluorophenyl Group : Fluorine improves metabolic stability and target binding via hydrophobic interactions .
- Benzamide Moiety : Substitutions at the meta position (e.g., -CF₃) boost apoptosis induction in cancer cells by 40% compared to unsubstituted analogs .
Q. What experimental approaches resolve contradictions in reported biological activities across similar pyrazolo[3,4-d]pyrimidines?
Methodological Answer: Discrepancies often arise from assay variability or impurities. Strategies include:
- Standardized Assays : Use uniform protocols (e.g., MTT assays with 48-hour incubation) to compare cytotoxicity .
- Purity Validation : HPLC (≥98% purity) eliminates confounding effects from synthetic byproducts .
- Target Profiling : Kinase inhibition screens (e.g., against CDK2 or EGFR) clarify mechanistic differences .
Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?
Methodological Answer:
- Docking Studies : Predict binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65) and hepatotoxicity (low risk) .
- Metabolite Identification : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at C7) .
Data Contradiction Analysis
Example Conflict : reports higher anticancer activity for 4-fluorophenyl analogs, while highlights 3-chlorophenyl derivatives as more potent.
Resolution :
- Structural Analysis : The 4-fluorophenyl group’s para position optimizes steric fit in kinase active sites, whereas 3-chlorophenyl may disrupt binding .
- Experimental Replication : Retesting both analogs under identical conditions (e.g., HCT-116 cell line) confirmed 4-fluorophenyl’s superior IC₅₀ (4.1 µM vs. 6.8 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
